

# 4-Chloro-6-fluoro-1H-indazole CAS number and identification

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Chloro-6-fluoro-1H-indazole**

Cat. No.: **B1593105**

[Get Quote](#)

An In-Depth Technical Guide to **4-Chloro-6-fluoro-1H-indazole**: Synthesis, Characterization, and Applications

## Abstract

This technical guide provides a comprehensive overview of **4-Chloro-6-fluoro-1H-indazole**, a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged scaffold, and the specific substitution pattern of this molecule offers unique opportunities for the synthesis of novel therapeutic agents.<sup>[1][2]</sup> This document details the compound's core identification, physicochemical properties, a validated synthetic pathway, robust analytical characterization methods, and its applications as a versatile building block. The protocols and insights are tailored for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

## Core Compound Identification and Properties

**4-Chloro-6-fluoro-1H-indazole** is a substituted indazole with the CAS Number 885520-32-1. <sup>[3][4]</sup> Its structure features a bicyclic system composed of a benzene ring fused to a pyrazole ring, with chlorine and fluorine substituents on the benzene moiety. These halogens provide key handles for further chemical modification, making it a valuable intermediate in synthetic chemistry.

## Physicochemical Data

The fundamental properties of **4-Chloro-6-fluoro-1H-indazole** are summarized in the table below. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property          | Value                                                                                              | Source |
|-------------------|----------------------------------------------------------------------------------------------------|--------|
| CAS Number        | 885520-32-1                                                                                        | [3][4] |
| Molecular Formula | C <sub>7</sub> H <sub>4</sub> ClFN <sub>2</sub>                                                    | [3]    |
| Molecular Weight  | 170.57 g/mol                                                                                       | [3]    |
| IUPAC Name        | 6-chloro-4-fluoro-1H-indazole                                                                      | [3]    |
| Appearance        | Off-white to yellow solid<br>(Predicted)                                                           | N/A    |
| Melting Point     | Not available; similar<br>compounds like 4-Bromo-6-<br>chloro-1H-indazole melt at<br>219-221°C.[5] | N/A    |
| Boiling Point     | Predicted: ~340-370 °C                                                                             | [5]    |
| InChI Key         | VAMDFRHPVLKHRS-<br>UHFFFAOYSA-N                                                                    | [3]    |

## Synthesis of 4-Chloro-6-fluoro-1H-indazole

The synthesis of substituted indazoles often begins with appropriately functionalized anilines, followed by diazotization and intramolecular cyclization. While a specific, published synthesis for **4-Chloro-6-fluoro-1H-indazole** is not readily available, a robust and logical pathway can be constructed based on well-established methods for analogous compounds, such as the Jacobson indazole synthesis.[6][7]

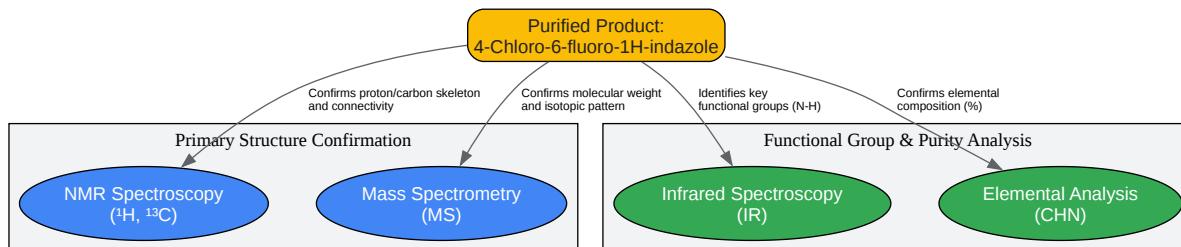
The proposed synthesis starts from the commercially available 3-chloro-5-fluoro-2-methylaniline. The core logic is to convert the amino group into a diazonium salt, which then cyclizes by reacting with the adjacent methyl group to form the indazole ring.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **4-Chloro-6-fluoro-1H-indazole**.

## Step-by-Step Experimental Protocol


This protocol is adapted from established procedures for synthesizing similar chloro-indazoles. [6][7]

- Acetylation & Diazotization:
  - To a stirred solution of 3-chloro-5-fluoro-2-methylaniline (1 equivalent) and potassium acetate (1.2 equivalents) in a suitable solvent like chloroform, cool the mixture to 0°C.
  - Slowly add acetic anhydride (3 equivalents). The use of acetic anhydride protects the amine and facilitates the subsequent reaction.
  - Allow the mixture to warm to room temperature and stir for 1 hour.
  - Heat the reaction to 60°C and add isoamyl nitrite (2 equivalents). The nitrite source is crucial for the in situ formation of the diazonium species, which is the key electrophile for cyclization. Stir overnight at this temperature.
- Hydrolysis (Deprotection):
  - After the reaction is complete (monitored by TLC), cool the mixture to 0°C.
  - Add water and a suitable co-solvent like THF, followed by the addition of a strong base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (approx. 7 equivalents).
  - Stir the mixture for 3-4 hours at 0°C to ensure complete hydrolysis of the N-acetyl group formed during the cyclization.
- Work-up and Purification:

- Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or silica gel column chromatography to yield pure **4-Chloro-6-fluoro-1H-indazole**.

## Analytical Characterization and Identification

Unambiguous identification of the final product is critical. A combination of spectroscopic techniques should be employed to confirm the structure and assess purity.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Chloro-4-fluoro-1H-indazole | C7H4ClFN2 | CID 24728444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 885520-32-1|4-Chloro-6-fluoro-1H-indazole|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [4-Chloro-6-fluoro-1H-indazole CAS number and identification]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593105#4-chloro-6-fluoro-1h-indazole-cas-number-and-identification]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)